molecular formula C13H22O5 B2843066 Bis[(oxan-4-yl)methyl] carbonate CAS No. 2320820-49-1

Bis[(oxan-4-yl)methyl] carbonate

Cat. No.: B2843066
CAS No.: 2320820-49-1
M. Wt: 258.314
InChI Key: HAOCHVSSOZXKRP-UHFFFAOYSA-N
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Description

Bis[(oxan-4-yl)methyl] carbonate is a cyclic carbonate compound that has garnered interest due to its potential applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes two oxan-4-ylmethyl groups attached to a carbonate moiety. The presence of cyclic carbonate groups makes it a valuable building block for the synthesis of polycarbonates and other polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(oxan-4-ylmethyl) carbonate typically involves the reaction of oxan-4-ylmethyl alcohol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic carbonate. Common solvents used in this reaction include dichloromethane and toluene, and the reaction is often catalyzed by tertiary amines or other basic catalysts .

Industrial Production Methods

In an industrial setting, the production of bis(oxan-4-ylmethyl) carbonate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also facilitate the synthesis by reducing reaction times and temperatures .

Chemical Reactions Analysis

Types of Reactions

Bis[(oxan-4-yl)methyl] carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are commonly used to initiate ring-opening reactions.

    Catalysts: Tertiary amines and other basic catalysts are often employed to facilitate the reactions.

    Solvents: Dichloromethane, toluene, and other organic solvents are typically used in these reactions.

Major Products

The major products formed from the reactions of bis(oxan-4-ylmethyl) carbonate include polycarbonates, polyurethanes, and other polymeric materials. These products are valued for their mechanical properties and chemical stability .

Mechanism of Action

The mechanism of action of bis(oxan-4-ylmethyl) carbonate primarily involves its ability to undergo ring-opening reactions. The cyclic carbonate groups are susceptible to nucleophilic attack, leading to the formation of linear or branched polymer chains. This reactivity is facilitated by the electron-withdrawing nature of the carbonate group, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

Properties

IUPAC Name

bis(oxan-4-ylmethyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c14-13(17-9-11-1-5-15-6-2-11)18-10-12-3-7-16-8-4-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOCHVSSOZXKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC(=O)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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